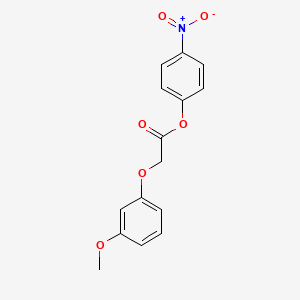

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Nitrophenyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that is likely to be a derivative of 4-Nitrophenol . It’s important to note that the specific compound “4-Nitrophenyl 2-(3-methoxyphenoxy)acetate” is not widely documented in the literature, and therefore, detailed information about this specific compound might be limited.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . In another study, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was reported through the demethylation of the corresponding methoxy derivatives by utilizing BBr3 as a dealkylating agent .Applications De Recherche Scientifique

Synthetic Strategies for m-Aryloxy Phenols

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate: belongs to the class of m-aryloxy phenols. These compounds have garnered attention due to their potential as building blocks for synthesizing bioactive natural products and conducting polymers. Recent advances in synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens. These modifications impart specific properties to the compounds .

Plastics, Adhesives, and Coatings

In industrial applications, m-aryloxy phenols find use in the production of plastics, adhesives, and coatings. Their ability to enhance thermal stability and flame resistance makes them valuable additives. By incorporating these compounds, manufacturers can improve the performance and durability of materials used in various sectors .

Antioxidant Properties

Research suggests that m-aryloxy phenols, including our compound of interest, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. These properties make m-aryloxy phenols potential candidates for therapeutic applications .

Ultraviolet (UV) Absorbers

Due to their UV-absorbing properties, m-aryloxy phenols are employed in sunscreens, cosmetics, and other products designed to shield the skin from harmful UV radiation. The compound’s structure allows it to absorb UV light effectively, providing protection against skin damage and photoaging .

Flame Retardants

In fire safety applications, m-aryloxy phenols contribute as flame retardants. By reducing the flammability of materials, they enhance safety in textiles, electronics, and construction materials. Incorporating these compounds helps prevent rapid fire spread and minimizes damage during fires .

Biological Activities

Beyond industrial and material applications, m-aryloxy phenols have been investigated for their potential biological effects. Some studies indicate anti-tumor and anti-inflammatory properties associated with these compounds. While further research is needed, these findings highlight their promising role in medicinal chemistry .

Mécanisme D'action

Target of Action

Similar compounds like 4-nitrophenyl acetate have been used in studies involving enzymes like lipase .

Mode of Action

It’s structurally similar compound, 4-nitrophenyl acetate, has been used as a substrate for lipase-catalyzed esterification reactions . In these reactions, the lipase enzyme catalyzes the conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .

Biochemical Pathways

The related compound 4-nitrophenyl acetate is involved in lipase-catalyzed esterification reactions .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-3-2-4-14(9-13)21-10-15(17)22-12-7-5-11(6-8-12)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISTWCJLDGNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)

![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)

![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)

![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)

![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)